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Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Methyloxazole-4-carbaldehyde is a versatile heterocyclic building block of significant

interest in medicinal chemistry and organic synthesis. Its unique electronic and structural

features, arising from the interplay between the oxazole ring and the aldehyde functionality,

dictate a rich and nuanced reactivity profile. This technical guide provides a comprehensive

overview of the molecule's reactivity, focusing on the electrophilic and nucleophilic nature of its

constituent parts. Detailed experimental protocols for key transformations, quantitative data,

and mechanistic diagrams are presented to serve as a practical resource for researchers in

drug discovery and chemical development.

Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic identifiers for 2-methyloxazole-4-
carbaldehyde is provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b023661?utm_src=pdf-interest
https://www.benchchem.com/product/b023661?utm_src=pdf-body
https://www.benchchem.com/product/b023661?utm_src=pdf-body
https://www.benchchem.com/product/b023661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₅H₅NO₂

Molecular Weight 111.10 g/mol

Appearance Solid

Melting Point 70-75 °C

CAS Number 113732-84-6

SMILES Cc1nc(C=O)co1

InChI Key ARAUEWKXKTYCHZ-UHFFFAOYSA-N

¹H NMR (Predicted)

δ (ppm): 9.9 (s, 1H, CHO), 8.3 (s, 1H, H5), 2.6

(s, 3H, CH₃). Predicted based on general

chemical shift ranges for similar structures.

¹³C NMR (Predicted)

δ (ppm): 185 (CHO), 162 (C2), 150 (C4), 140

(C5), 14 (CH₃). Predicted based on general

chemical shift ranges for similar structures.

IR (Predicted)

ν (cm⁻¹): ~3100 (aromatic C-H stretch), ~2950

(aliphatic C-H stretch), ~2820, 2720 (aldehyde

C-H stretch), ~1700 (C=O stretch), ~1580, 1450

(oxazole ring C=C and C=N stretches).

Predicted based on characteristic IR absorption

frequencies.[1]

Reactivity Profile of the Oxazole Ring
The reactivity of the oxazole ring in 2-methyloxazole-4-carbaldehyde is governed by the

electronic interplay of the nitrogen and oxygen heteroatoms, the 2-methyl substituent, and the

4-carbaldehyde group.

Electrophilic Substitution
Electrophilic substitution on the oxazole ring is generally disfavored due to its electron-deficient

nature. However, the position most susceptible to electrophilic attack is C5. The electron-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/product/b023661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


donating 2-methyl group provides some activation, but this is counteracted by the strongly

electron-withdrawing 4-carbaldehyde group, making electrophilic substitution challenging.

Reactions such as nitration and halogenation would likely require harsh conditions and may

result in low yields.

Nucleophilic Attack
The electron-withdrawing character of the 4-carbaldehyde group enhances the electrophilicity

of the oxazole ring, particularly at the C2 position. This makes C2 susceptible to attack by

strong nucleophiles. However, such reactions can sometimes lead to ring-opening rather than

simple substitution. The C2 proton is the most acidic proton on the oxazole ring, and its

deprotonation with a strong base can generate a nucleophilic center at C2, allowing for

subsequent reaction with electrophiles.

Basicity and N-Alkylation
The nitrogen atom at position 3 possesses a lone pair of electrons and imparts weak basicity to

the oxazole ring, allowing for protonation with strong acids to form oxazolium salts. It can also

be alkylated with suitable alkylating agents.

Cycloaddition Reactions
Oxazoles can participate as dienes in Diels-Alder reactions, which is a powerful method for

synthesizing pyridine derivatives. The electron-withdrawing 4-carbaldehyde group makes 2-
methyloxazole-4-carbaldehyde an electron-poor diene, favoring reactions with electron-rich

dienophiles in an inverse-electron-demand Diels-Alder fashion.
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Reactivity of the Oxazole Ring

Electrophilic Attack Nucleophilic Attack Other Reactions

2-Methyloxazole-4-carbaldehyde

Electrophile (E⁺) Nucleophile (Nu⁻) Protonation/N-Alkylation at N3 Inverse-Electron-Demand Diels-Alder

Attack at C5 (Major, but difficult)

Electron-withdrawing CHO group deactivates ring

Attack at C2 (Facilitated by CHO group)

Potential Ring Opening
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Reactivity of the Aldehyde Group

Nucleophilic Addition Redox Reactions Reactions with Amines

Aldehyde Group (R-CHO)

Grignard (R'MgX) Oxidation Imine Formation (R'NH₂)

Secondary Alcohol

Wittig (Ph₃P=CR'R'')

Alkene

Henry (R'CH₂NO₂, base)

β-Nitro Alcohol

Ugi (Amine, Acid, Isocyanide)

α-Bis-Amide Carboxylic Acid

Reduction

Primary Alcohol Imine

Reductive Amination

Amine

[H]
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Workflow for Pinnick Oxidation

Dissolve Aldehyde in t-BuOH/H₂O

Add 2-methyl-2-butene and NaH₂PO₄

Add aq. NaClO₂ dropwise

Stir at RT for 4-12h (Monitor by TLC)

Cool to 0°C and Quench with aq. Na₂SO₃

Extract with Ethyl Acetate

Wash with Brine, Dry (Na₂SO₄), Concentrate

Purify (Recrystallization or Chromatography)

Pure Carboxylic Acid

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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